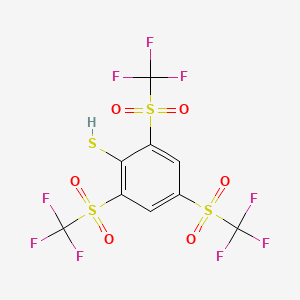
2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(trifluoromethylsulfonyl)thiophenol, 97%, also known as TTMST, is an organosulfur compound with a wide range of applications in scientific research. This compound is a derivative of thiophenol, and it is an important building block in the synthesis of many other compounds. Its unique properties have enabled its use in a variety of applications, such as the synthesis of new molecules, the study of biochemical and physiological effects, and the development of new drugs.
Aplicaciones Científicas De Investigación
2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% has a wide range of applications in scientific research due to its unique properties. It has been used in the synthesis of new molecules, such as polymers, pharmaceuticals, and biopolymers. It has also been used in the study of biochemical and physiological effects, as well as the development of new drugs. In addition, 2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% has been used in the study of enzyme kinetics and the design of new catalysts.
Mecanismo De Acción
The mechanism of action of 2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% is not fully understood. However, it is believed that the compound interacts with proteins and enzymes in the body, resulting in changes in the biochemical and physiological effects. It is also believed that 2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% binds to certain receptors in the body, resulting in changes in the activity of these receptors.
Biochemical and Physiological Effects
2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% has been studied for its effects on biochemical and physiological processes in the body. Studies have shown that 2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% can inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. In addition, 2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have neuroprotective effects, and it has been used in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% in laboratory experiments has several advantages and limitations. One advantage is that the compound is relatively stable, so it can be used in a variety of experiments. In addition, the compound is relatively inexpensive and easy to obtain. However, there are some limitations to the use of 2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% in laboratory experiments. For example, the compound is not very soluble in water, so it must be used in an aqueous solution. In addition, the compound can be toxic if it is not handled properly.
Direcciones Futuras
The use of 2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% in scientific research is still in its early stages, and there are many potential future directions for its use. For example, 2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% could be used in the development of new drugs and therapies for a variety of diseases. In addition, 2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% could be used in the study of enzyme kinetics and the design of new catalysts. Finally, 2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% could be used in the synthesis of polymers, pharmaceuticals, and biopolymers.
Métodos De Síntesis
2,4.6-Tris(trifluoromethylsulfonyl)thiophenol, 97% can be synthesized from thiophenol and trifluoromethanesulfonyl chloride. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The reaction mixture is stirred for several hours until the desired product is obtained. The reaction can be monitored using thin layer chromatography or high-performance liquid chromatography. After the reaction is complete, the product can be purified by recrystallization or column chromatography.
Propiedades
IUPAC Name |
2,4,6-tris(trifluoromethylsulfonyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F9O6S4/c10-7(11,12)26(19,20)3-1-4(27(21,22)8(13,14)15)6(25)5(2-3)28(23,24)9(16,17)18/h1-2,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEPRGYIOIMUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)C(F)(F)F)S)S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F9O6S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4.6-Tris(trifluoromethylsulfonyl)thiophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

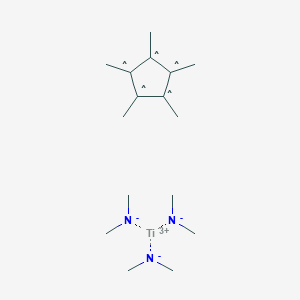
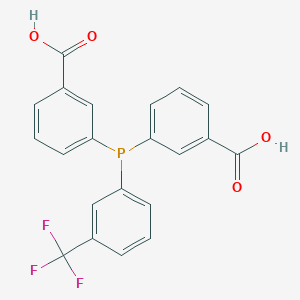
![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium hexafluorophosphate, min. 95%](/img/structure/B6309865.png)
![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride, min. 95%](/img/structure/B6309868.png)
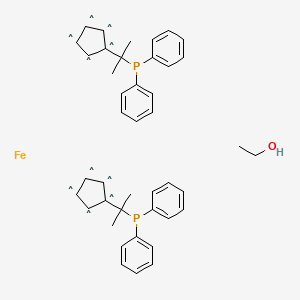
![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec -1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)
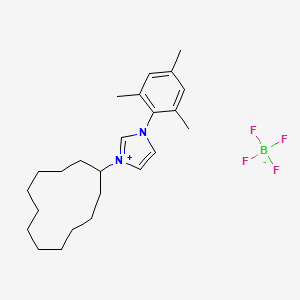
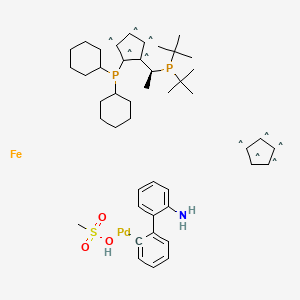
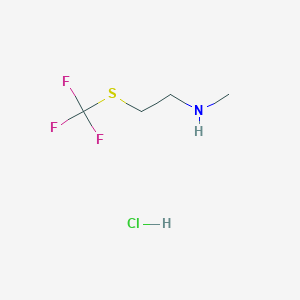
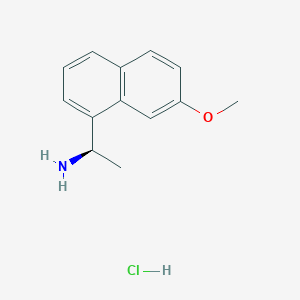
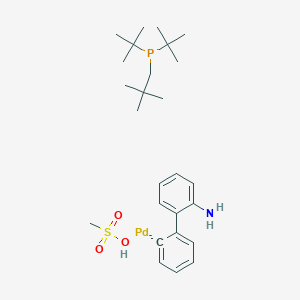
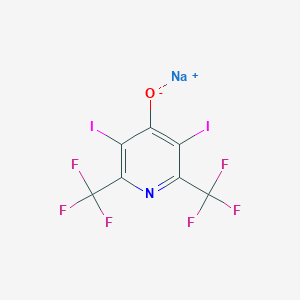
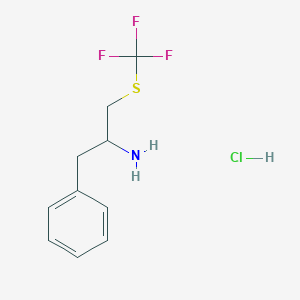
![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)](/img/structure/B6309942.png)